molecular formula C6H9N5O2 B1381208 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid CAS No. 1379173-03-1

4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid

Cat. No. B1381208
CAS RN: 1379173-03-1
M. Wt: 183.17 g/mol
InChI Key: LSQOAPGHUOLVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of 1,3,5-triazine . Triazine derivatives are known to exhibit various biological activities, including antimicrobial, anti-cancer, and anti-viral properties .


Synthesis Analysis

While specific synthesis methods for “4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid” were not found, triazine derivatives can be synthesized by substituting chloride ions in cyanuric chloride . Other methods involve the reaction of ammonia with an acid salt of a lower alkyl ester .

Scientific Research Applications

Anticancer Research

Pyrimidine derivatives are extensively studied for their anticancer properties. They can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial in cancer cell proliferation . For instance, certain pyrimidine-based drugs such as imatinib , Dasatinib , and nilotinib are well-established treatments for leukemia . The structural flexibility of pyrimidine allows for the synthesis of various compounds that can target different cancer pathways.

Antimicrobial and Antifungal Applications

The pyrimidine scaffold is known to possess antimicrobial and antifungal activities . This makes it valuable in the development of new treatments for infections where resistance to current medications is growing. Research into pyrimidine derivatives continues to yield new compounds that can inhibit the growth of harmful bacteria and fungi.

Cardiovascular Therapeutics

Pyrimidine derivatives have been identified as potential cardiovascular agents . They can exhibit antihypertensive effects, making them candidates for the treatment of high blood pressure and related cardiovascular diseases . Their mechanism of action often involves the modulation of enzymes and receptors that regulate cardiovascular function.

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of pyrimidines are attributed to their ability to inhibit the expression and activities of certain vital inflammatory mediators . This includes the suppression of enzymes like cyclooxygenase (COX) , which are involved in the production of pro-inflammatory molecules like prostaglandins . This property is being explored to develop new non-steroidal anti-inflammatory drugs (NSAIDs).

Antidiabetic Activity

Pyrimidine derivatives can act as DPP-IV inhibitors , which are a class of oral hypoglycemics that block the enzyme dipeptidyl peptidase-4 (DPP-IV) . This enzyme is responsible for the inactivation of incretin hormones, which are involved in the regulation of blood glucose levels. Inhibiting DPP-IV can therefore be an effective strategy in the treatment of type 2 diabetes.

Neuroprotection and Ocular Therapeutics

Some pyrimidine derivatives have shown potential in providing neuroprotection for retinal ganglion cells and causing vascular relaxation in the ocular ciliary artery . This could lead to new treatments for diseases that affect the eyes, such as glaucoma, by protecting the nerve cells and improving blood flow within the eye.

properties

IUPAC Name

4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O2/c1-11(2)6-9-3(4(12)13)8-5(7)10-6/h1-2H3,(H,12,13)(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQOAPGHUOLVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid
Reactant of Route 2
4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid
Reactant of Route 4
4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid
Reactant of Route 6
4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.